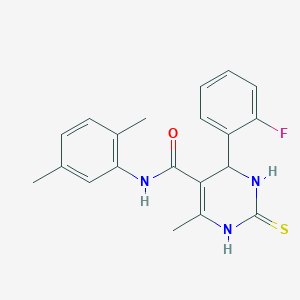

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the ACS Omega journal demonstrated that similar compounds displayed percent growth inhibitions (PGIs) of over 80% against several cancer cell lines including SNB-19 and OVCAR-8 . These findings suggest that the compound may be effective in targeting specific cancer types.

Analgesic Effects

The analgesic properties of this compound have also been documented. A patent describes its potential use as an analgesic agent, indicating that it can provide pain relief similar to existing analgesics but with potentially fewer side effects .

Agrochemical Formulations

The compound has been explored for its applications in agrochemistry as a plant protection agent. Its structural characteristics suggest potential effectiveness against pests and diseases affecting crops.

Application in Pest Control

Research indicates that compounds similar to this compound can be formulated into pesticides that target specific arthropods and nematodes. The stability and efficacy of these formulations are critical for agricultural applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

N-(2,5-dimethylphenyl)-2-{[2-(2-fluorophenyl)ethyl]amino}-2-phenylacetamide: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

2-[(2,5-dimethylphenyl)amino]-N-(2-fluorophenyl)acetamide: Another related compound with different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The general synthetic route includes:

- Formation of Tetrahydropyrimidine : The initial step often involves the condensation of appropriate aldehydes and urea derivatives.

- Introduction of Sulfanylidene Group : This is achieved through the reaction with thioketones or similar sulfur-containing reagents.

- Functionalization : The final steps involve the introduction of the dimethyl and fluorophenyl groups via electrophilic aromatic substitution or similar methods.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

- Cell Lines Tested :

- Breast cancer

- Colon cancer

- Lung cancer

- Prostate cancer

The compound demonstrated low micromolar activity comparable to established chemotherapeutics like etoposide while exhibiting low toxicity to normal cells .

The proposed mechanism involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. The compound's ability to induce reactive oxygen species (ROS) levels in cancer cells contributes to its apoptotic effects observed during cell cycle analysis .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Comparison Drug | Toxicity to Normal Cells |

|---|---|---|---|---|

| Anticancer | Breast Cancer | 0.5 | Etoposide | Low |

| Anticancer | Colon Cancer | 0.7 | Etoposide | Low |

| Anticancer | Lung Cancer | 0.6 | Etoposide | Low |

| Anticancer | Prostate Cancer | 0.8 | Etoposide | Low |

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Topoisomerase Inhibition : A study demonstrated that out of a series of synthesized compounds, this tetrahydropyrimidine derivative showed potent inhibition of topoisomerase II without intercalating DNA, suggesting a unique mechanism that could be exploited for therapeutic purposes .

- Apoptotic Effects in Cancer Cells : Another research highlighted the compound's ability to induce apoptosis in cancer cells specifically at the G1 phase of the cell cycle, showcasing its potential as a targeted cancer therapy .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJLJWYDFIYDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.